Losartan N2-glucuronide

説明

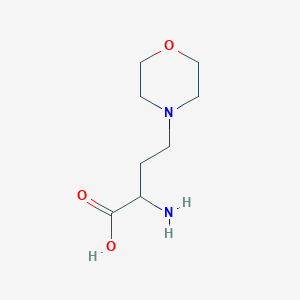

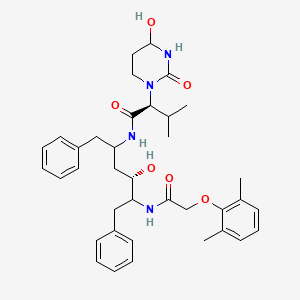

Losartan N2-glucuronide is a metabolite of Losartan . It is used for R&D purposes and not for medicinal, household, or other uses .

Synthesis Analysis

Losartan is converted into Losartan N2-glucuronide through the action of gut microbiome . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Molecular Structure Analysis

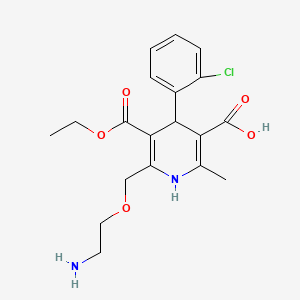

The molecular formula of Losartan N2-glucuronide is C28H31ClN6O7 . The InChI key is NGFMQMUIOUSHGR-RTCYWULBSA-N .Chemical Reactions Analysis

Losartan is converted into Losartan N2-glucuronide . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Physical And Chemical Properties Analysis

The molecular weight of Losartan N2-glucuronide is 599.035 . The water solubility is 0.0635 mg/mL. The logP is 2.9 according to ALOGPS and 2.23 according to Chemaxon. The pKa (Strongest Acidic) is 3.28 and the pKa (Strongest Basic) is 3.99 .科学的研究の応用

Glucuronidation of Losartan : Losartan, along with candesartan and zolarsartan, undergoes glucuronidation, a metabolic process where glucuronic acid is added to a substance. The enzyme UDP-glucuronosyltransferase UGT1A3 shows high selectivity towards N2 in the tetrazole ring of these drugs, indicating a specific pathway in drug metabolism (Alonen, Finel, & Kostiainen, 2008).

Intestinal Absorption and Metabolism : In rats, Losartan is absorbed and metabolized by the intestine, forming an N2-glucuronide. This conjugation occurs predominantly during transport across the upper gastrointestinal tract, indicating the importance of intestinal metabolism in the drug's action (Krieter, Colletti, Miller, & Stearns, 1995).

Synthesis and Characterization of Glucuronides : Losartan, candesartan, and zolarsartan undergo both O- and N-glucuronidation, forming various regioisomers. This study synthesized and identified these glucuronides, providing standards for pharmaceutical research and insights into drug metabolism (Alonen et al., 2008).

Renal Development : Losartan's effects on embryonic rat kidney were studied, revealing that angiotensin II type-1 receptor antagonism by Losartan inhibits renal growth and delays nephron maturation. This highlights the drug's impact on renal development and the renin-angiotensin system (Akil et al., 2005).

Fibrosis and Muscle Injury : Losartan's use as an antifibrotic therapy was evaluated in a rat model of volumetric muscle loss injury. It was found effective in reducing fibrosis but did not improve muscle regeneration, indicating its complex role in tissue healing and repair (Garg, Corona, & Walters, 2014).

Pharmacodynamics in Hypertension : A study on hypertensive patients treated with Losartan showed its effectiveness in treating hypertension and provided insights into its pharmacodynamics and patient characteristics (Dahlöf et al., 1998).

Platelet Aggregation : Losartan's effects on platelet aggregability in hypertensive subjects were investigated, revealing its novel antiplatelet effect independent of blood pressure control (Levy et al., 2000).

Safety And Hazards

Losartan N2-glucuronide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678715 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan N2-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Losartan N2-glucuronide | |

CAS RN |

138584-35-7 | |

| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Losartan N2 Glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)